
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)-, (1E,3Z,6E,10E,14S)- is a complex organic compound with the molecular formula C20H30. This compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves multiple steps, typically starting with simpler organic molecules. The process often includes:
Cyclization reactions: These reactions form the cyclic structure of the compound.
Addition of methyl groups: Methyl groups are introduced through alkylation reactions.
Formation of double bonds: This is achieved through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic processes: Using catalysts to speed up the reaction and increase yield.
High-pressure and high-temperature conditions: These conditions are often necessary to achieve the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can result in the formation of alkanes or alcohols.
Substitution: Can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation, but they may include:
Enzyme inhibition or activation: The compound may bind to enzymes and alter their activity.
Receptor binding: The compound may interact with cellular receptors, triggering specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- can be compared with other similar compounds, such as:
Cyclotetradecatetraene derivatives: These compounds share a similar cyclic structure but may have different substituents.
Polyunsaturated hydrocarbons: These compounds have multiple double bonds but may differ in their overall structure and functional groups.
The uniqueness of 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethenyl)- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79296-91-6 |
|---|---|
Molekularformel |
C20H30 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
(1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H30/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,20H,1,6-7,9,13,15H2,2-5H3/b14-12+,17-8+,18-10-,19-11-/t20-/m1/s1 |
InChI-Schlüssel |
RLAFZRBJBUMWGN-IDYDLPGUSA-N |
Isomerische SMILES |
C/C/1=C/CC/C(=C/C/C=C(\C=C\[C@H](CC1)C(=C)C)/C)/C |
Kanonische SMILES |
CC1=CCCC(=CCC=C(C=CC(CC1)C(=C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
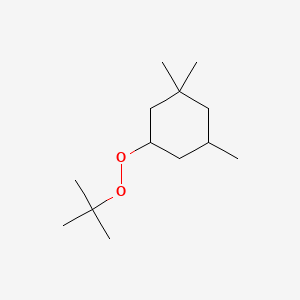

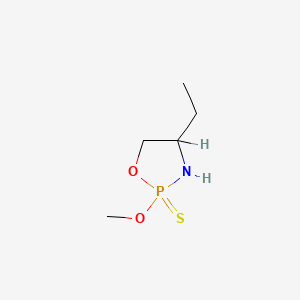
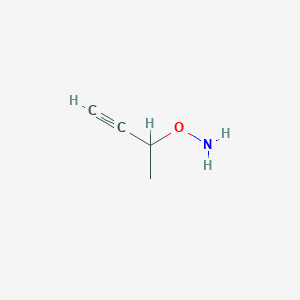

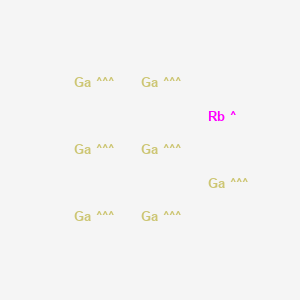

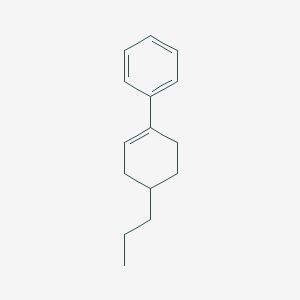
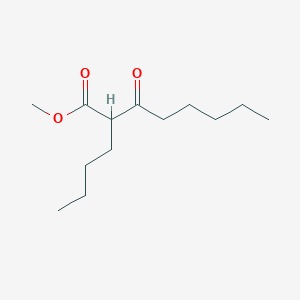
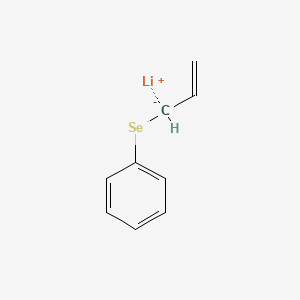
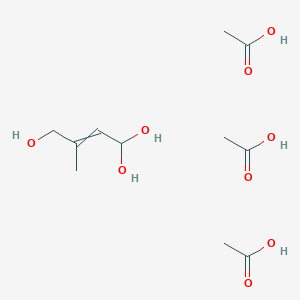
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
